molecular formula C19H28N2O3 B2465749 N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide CAS No. 1351632-14-8

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide

Cat. No.: B2465749
CAS No.: 1351632-14-8
M. Wt: 332.444
InChI Key: IEVXDMPPXARISI-UHFFFAOYSA-N
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Description

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a cyclohexyl group, a hydroxyethyl group, and a mesityl group attached to an oxalamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide typically involves the reaction of cyclohexylamine with mesityl chloride to form an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong acids or bases, depending on the nature of the substituent.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target proteins, while the mesityl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
  • N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide
  • N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide

Uniqueness

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide stands out due to the presence of the mesityl group, which imparts unique steric and electronic properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-12-9-13(2)17(14(3)10-12)21-19(24)18(23)20-11-16(22)15-7-5-4-6-8-15/h9-10,15-16,22H,4-8,11H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVXDMPPXARISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2CCCCC2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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